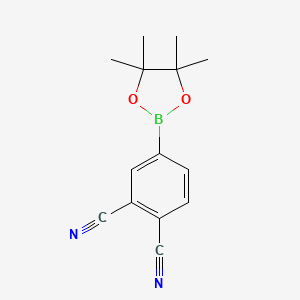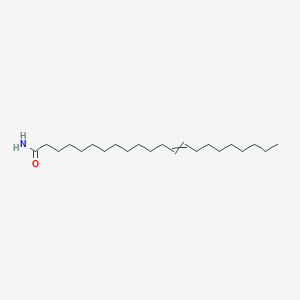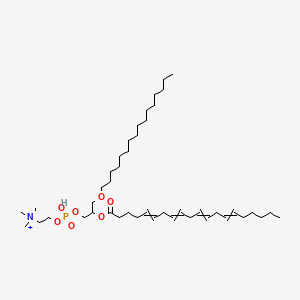
2,3,5-Trifluoropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoropyrazine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyrazine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,5-Trifluoropyrazine can be synthesized through several methods. One common approach involves the fluorination of 2,3,5-trichloropyridine using potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds at 150°C for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. The use of cesium fluoride and potassium fluoride mixtures in solvents like sulfolane and dimethyl sulfoxide (DMSO) is common. The reaction conditions are carefully controlled, with temperatures maintained at around 145°C for extended periods to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trifluoropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazines, while oxidation may yield pyrazine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluoropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2,3,5-Trifluoropyrazine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This makes it a valuable tool in medicinal chemistry for designing inhibitors of key biological pathways .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trifluoropyridine: Similar in structure but with a pyridine ring instead of pyrazine.
2,3,5-Trifluoroisonicotinic acid: Contains a carboxylic acid group, making it more reactive in certain conditions.
Uniqueness: 2,3,5-Trifluoropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and high chemical stability.
Eigenschaften
CAS-Nummer |
55215-60-6 |
|---|---|
Molekularformel |
C4HF3N2 |
Molekulargewicht |
134.06 g/mol |
IUPAC-Name |
2,3,5-trifluoropyrazine |
InChI |
InChI=1S/C4HF3N2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI-Schlüssel |
USSVFPGZPWIWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)







![4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)

![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
